molecular formula C15H22BNO4 B1403130 Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate CAS No. 1314397-95-9

Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Cat. No. B1403130
CAS RN: 1314397-95-9
M. Wt: 291.15 g/mol
InChI Key: KGLWVQMLYWKGEW-UHFFFAOYSA-N
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Description

The compound “(E)-ethyl 3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate” is structurally similar to the compound you mentioned . It has a molecular formula of C11H19BO4 and a molecular weight of 226.07716 .


Synthesis Analysis

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative that can be used in various chemical reactions . It can be used for borylation at the benzylic C-H bond of alkylbenzenes in the presence of a palladium catalyst to form pinacol benzyl boronate . It can also be used for hydroboration of alkyl or aryl alkynes and alkenes in the presence of transition metal catalysts .


Chemical Reactions Analysis

As mentioned earlier, 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane can participate in various chemical reactions, including borylation and hydroboration . It can also couple with aryl iodides in the presence of a copper catalyst to form aryl boronates .


Physical And Chemical Properties Analysis

The compound “(E)-ethyl 3- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)acrylate” has a predicted boiling point of 236.8±42.0 °C and a predicted density of 1.01±0.1 g/cm3 .

Scientific Research Applications

Organic Synthesis

This compound is a valuable reagent in organic synthesis, particularly in the preparation of boronic esters . Boronic esters are crucial intermediates in Suzuki-Miyaura cross-coupling reactions , which are widely used to form carbon-carbon bonds in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Medicinal Chemistry

In medicinal chemistry, it serves as a building block for the synthesis of various biologically active molecules . Its ability to introduce a phenylboronate group into molecules is essential for creating new drugs with potential therapeutic applications .

Material Science

The compound’s boronate functionality is useful in material science for the development of organic light-emitting diodes (OLEDs) and other electronic materials. It can be used to modify organic compounds that emit light, improving their stability and performance .

Catalysis

It can act as a ligand or catalyst in various chemical reactions. The boronate group can coordinate with metals to form complexes that catalyze important transformations, including hydrogenation and carbon-hydrogen (C-H) activation processes .

Polymer Chemistry

This compound is utilized in polymer chemistry to create boron-containing polymers . These polymers have unique properties, such as flame retardancy and the ability to form strong, lightweight materials, which are valuable in various industrial applications .

Agricultural Chemistry

In the field of agricultural chemistry, it can be used to synthesize pesticides and herbicides . The phenylboronate moiety is a key functional group in many agrochemicals that target specific biological pathways in pests and weeds .

Analytical Chemistry

It finds use in analytical chemistry as a chelating agent for the detection and quantification of diols, sugars, and other compounds that can form complexes with boronates. This is particularly useful in chromatography and spectroscopy techniques .

Environmental Science

Lastly, in environmental science, it can be applied in the removal of pollutants . The boronate groups can interact with various contaminants, aiding in their extraction and degradation from environmental samples .

properties

IUPAC Name

ethyl N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22BNO4/c1-6-19-13(18)17-12-9-7-8-11(10-12)16-20-14(2,3)15(4,5)21-16/h7-10H,6H2,1-5H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLWVQMLYWKGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl (3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)carbamate

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